1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
Smurf1 inhibitor A17 is a selective inhibitor targeting the HECT E3 ubiquitin ligase Smurf1. This compound has shown promise in various scientific research applications, particularly in the fields of cancer biology and bone growth regulation. Smurf1 inhibitor A17 is known for its ability to inhibit the catalytic HECT domain of Smurf1, thereby preventing the ubiquitination and subsequent degradation of target proteins .
Preparation Methods
The synthesis of Smurf1 inhibitor A17 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a pyrazolone core motif, which is a common structural feature in Smurf1 inhibitors . The reaction conditions often involve the use of specific reagents and catalysts to ensure high selectivity and yield. Industrial production methods for Smurf1 inhibitor A17 are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Smurf1 inhibitor A17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Smurf1 inhibitor A17 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of ubiquitination and protein degradation. In biology, it helps researchers understand the role of Smurf1 in various cellular processes, including cell proliferation, differentiation, and migration . In medicine, Smurf1 inhibitor A17 is being investigated for its potential therapeutic applications in cancer treatment, particularly in glioblastoma, colon cancer, and clear cell renal cell carcinoma . Additionally, it has shown promise in the treatment of osteoporosis by regulating bone growth .
Mechanism of Action
The mechanism of action of Smurf1 inhibitor A17 involves the inhibition of the catalytic HECT domain of Smurf1. This inhibition prevents the formation of the Smurf1Ub thioester intermediate, thereby blocking the ubiquitination of target proteins . The molecular targets of Smurf1 inhibitor A17 include various proteins involved in cell signaling pathways, such as the transforming growth factor beta (TGF-β) and bone morphogenetic protein (BMP) pathways . By inhibiting Smurf1, A17 can modulate these pathways and exert its effects on cell proliferation and differentiation .
Comparison with Similar Compounds
Smurf1 inhibitor A17 is unique in its high selectivity for Smurf1 over closely related E3 ligases like Smurf2, which shares 80% sequence identity with Smurf1 . Other similar compounds include Smurf1 inhibitors with pyrazolone core motifs, which also show high selectivity and potency . Smurf1 inhibitor A17 stands out due to its specific inhibition of the catalytic HECT domain, making it a valuable tool for studying the role of Smurf1 in various biological processes .
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4/c1-2-27-16-19(25(32)33)24(31)18-14-20(26)22(15-21(18)27)28-10-12-29(13-11-28)23(30)9-8-17-6-4-3-5-7-17/h3-7,14-16H,2,8-13H2,1H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQLUAQZNPXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924198-81-2 |
Source
|
Record name | 1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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